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molecular formula C11H9ClN2O3S B8763547 8-Acetamidoquinoline-5-sulfonyl chloride CAS No. 88606-44-4

8-Acetamidoquinoline-5-sulfonyl chloride

Cat. No. B8763547
M. Wt: 284.72 g/mol
InChI Key: VRCVSQOKPGJASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419435

Procedure details

In a 1 liter 3-neck round bottomed flask, fitted with a mechanical stirrer and a calcium chloride drying tube, phosphorus oxychloride (360 ml) was chilled to less than 10° C. N-methylpyrrolidone (20 ml) was added (slight exotherm). When the temperature returned to <5° C., finely ground pyridinium 8-acetamido-5-quinolinesulfonate (36.0 g, 0.104 mole) was added. The reaction mixture was thoroughly packed in ice and stirred for 20 hrs. The resulting brown slurry was slowly added to ca. 2500 ml ice/water (cooled by an external ice-salt bath) with vigorous stirring. After stirring for one hour the product was collected by filtration and yielded 27.9 g (94 percent) of a tan powder, m.p. 203°-204° C. (decomp.).
Quantity
360 mL
Type
reactant
Reaction Step One
Name
pyridinium 8-acetamido-5-quinolinesulfonate
Quantity
36 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2500 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([NH:9][C:10]1[C:19]2[N:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:13]([S:20]([O-:23])(=O)=[O:21])=[CH:12][CH:11]=1)(=[O:8])[CH3:7].[NH+]1C=CC=CC=1>CN1CCCC1=O>[C:6]([NH:9][C:10]1[C:19]2[N:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:13]([S:20]([Cl:3])(=[O:23])=[O:21])=[CH:12][CH:11]=1)(=[O:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
360 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
pyridinium 8-acetamido-5-quinolinesulfonate
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=2C=CC=NC12)S(=O)(=O)[O-].[NH+]1=CC=CC=C1
Step Three
Name
ice water
Quantity
2500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter 3-neck round bottomed flask, fitted with a mechanical stirrer and a calcium chloride drying tube
CUSTOM
Type
CUSTOM
Details
returned to <5° C.
STIRRING
Type
STIRRING
Details
After stirring for one hour the product
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=2C=CC=NC12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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